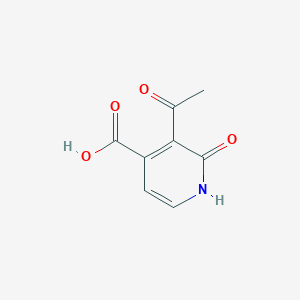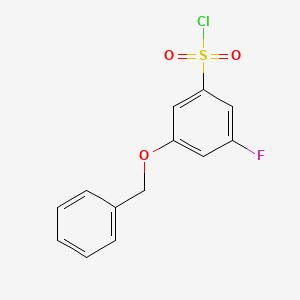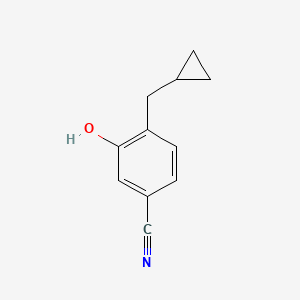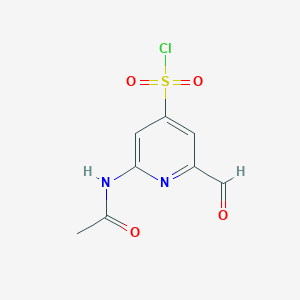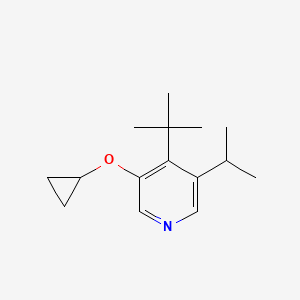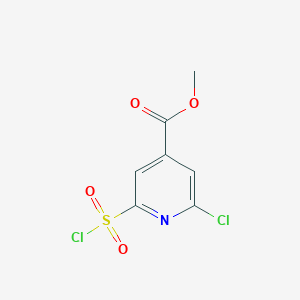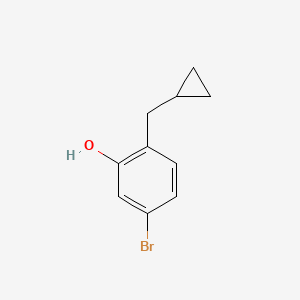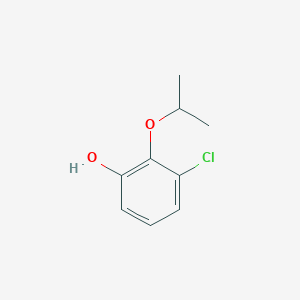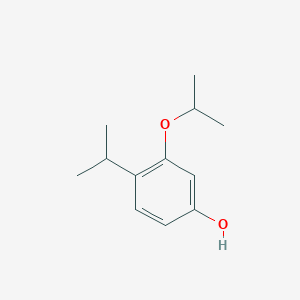
3-Isopropoxy-4-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-4-isopropylphenol: is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of isopropyl and isopropoxy groups attached to the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the formation of the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where phenol derivatives are reacted with alkylating agents under controlled conditions. Catalysts such as sulfuric acid or trifluoromethane sulfonic acid can be used to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride in aqueous solutions.
Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.
Major Products:
Oxidation Products: Quinone methides and dimeric or oligomeric compounds.
Substitution Products: Ethers and esters of this compound.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-4-isopropylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Isopropoxy-4-isopropylphenol involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective against bacteria and fungi . Additionally, its phenolic hydroxyl group acts as a nucleophile, facilitating the formation of bonds with electrophilic carbon atoms in organic syntheses .
Vergleich Mit ähnlichen Verbindungen
4-Isopropylphenol: Similar in structure but lacks the isopropoxy group.
2-Isopropylphenol: Another isomer with the isopropyl group in a different position.
Uniqueness: 3-Isopropoxy-4-isopropylphenol is unique due to the presence of both isopropyl and isopropoxy groups, which enhance its lipophilicity and reactivity. This dual substitution pattern allows it to participate in a wider range of chemical reactions and applications compared to its isomers .
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-propan-2-yl-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-10(13)7-12(11)14-9(3)4/h5-9,13H,1-4H3 |
InChI-Schlüssel |
BUSFEVDYGOYDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


